(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

Peptidomimetics Conformational Analysis Azepane Scaffolds

This 4-oxoazepane derivative delivers a unique 7-membered ring conformational constraint plus a reactive ketone—a combination no 5- or 6-membered Fmoc-amine offers. It integrates directly into standard Fmoc-SPPS workflows (deprotection: 20% piperidine/DMF) for β/γ-turn mimics, PROTAC linkers, and cyclic peptide libraries. The 4-oxo group enables post-synthetic reductive amination, Wittig olefination, or oxime ligation. Avoid generic substitutes that break target binding; specify CAS 885954-56-3 to preserve your peptidomimetic SAR.

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
CAS No. 885954-56-3
Cat. No. B6292018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate
CAS885954-56-3
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CC(=O)CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO3/c23-15-6-5-12-22(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-14H2
InChIKeyYVEPXWYMGAQBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (CAS 885954-56-3) | Fmoc-Protected 7-Membered Ketone Building Block


(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (CAS 885954-56-3, also known as 1-Fmoc-4-oxoazepane) is a heterocyclic organic compound belonging to the class of Fmoc-protected azepane derivatives. It features a seven-membered azepane ring with a ketone functional group at the 4-position and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the ring nitrogen [1]. This structural architecture distinguishes it from more common five- and six-membered Fmoc-protected heterocycles and positions it as a specialized building block for introducing conformational constraint and ketone functionality into peptide and peptidomimetic sequences. Its primary utility lies in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the orthogonal Fmoc protection strategy enables selective deprotection under mild basic conditions without compromising other acid-labile protecting groups or resin linkages [2]. The compound is commercially available from multiple vendors with typical purity specifications of 95% to 98%, and its computed properties—including a molecular weight of 335.4 g/mol, XLogP3 of 3.1, and zero hydrogen bond donors—inform its handling and compatibility in synthesis workflows [3].

Why Generic Fmoc-Amines Cannot Replace (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate in Conformationally-Constrained Peptide Synthesis


Generic Fmoc-protected amines—such as Fmoc-piperidine, Fmoc-morpholine, or simple acyclic Fmoc-alkylamines—fail to replicate the functional and conformational attributes of (9H-fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate. The seven-membered azepane ring imposes a distinct dihedral angle distribution and ring puckering geometry that differs fundamentally from the more rigid six-membered piperidine or five-membered pyrrolidine scaffolds [1]. Furthermore, the 4-oxo (ketone) moiety provides a unique hydrogen-bond acceptor site and a handle for subsequent chemical transformations—including reductive amination, Wittig olefination, and oxime formation—that are absent in non-ketone Fmoc-azepane analogs [2]. This dual functionality (ring constraint plus ketone reactivity) is not recapitulated by Fmoc-piperidine-4-one (six-membered, different conformational bias), Fmoc-azetidine-3-one (four-membered, distinct ring strain), or Fmoc-azepane (seven-membered but lacking the ketone). Consequently, substitution with a generic Fmoc-amine would alter the three-dimensional presentation of the peptidomimetic backbone, potentially abolishing target binding or altering metabolic stability profiles that were specifically engineered around the azepane-4-one scaffold . Procurement decisions must therefore be guided by the specific structural requirements of the target peptidomimetic or small-molecule program, as generic alternatives cannot be assumed to be functionally equivalent.

Quantitative Differentiation of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate Against Structural Analogs


Ring Size-Dependent Conformational Constraint: Azepane (7-Membered) vs. Piperidine (6-Membered) in Peptidomimetic Backbone Rigidity

The seven-membered azepane ring in (9H-fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate imposes a distinct conformational landscape compared to the six-membered piperidine analog (Fmoc-piperidine-4-one). While quantitative conformational population data specifically for the 4-oxoazepane-1-carboxylate system is not publicly available in primary literature, class-level inference from related azepane vs. piperidine scaffolds demonstrates that the additional methylene unit in the azepane ring alters the accessible dihedral angles and reduces ring strain, thereby influencing the overall three-dimensional presentation of appended peptide chains [1]. This is particularly relevant for mimicking β-turn or γ-turn conformations where the larger ring better accommodates the required backbone trajectory [2].

Peptidomimetics Conformational Analysis Azepane Scaffolds

Ketone Functional Group Presence: 4-Oxoazepane vs. Non-Ketone Azepane Analogs for Downstream Derivatization

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate contains a ketone functional group at the 4-position of the azepane ring, as evidenced by its SMILES string 'C1CC(=O)CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24' [1]. This ketone is absent in non-ketone Fmoc-azepane analogs such as 1-Fmoc-azepane or 1-Fmoc-4-hydroxyazepane . While direct comparative reactivity data for this specific compound is not available in the open literature, the presence of the ketone provides a quantitative difference in hydrogen-bond acceptor count (4 for the target compound vs. 3 for non-ketone azepane analogs) and enables distinct downstream chemistries including reductive amination, oxime ligation, and hydrazone formation that are not accessible with the reduced or unsubstituted azepane scaffolds [2].

Chemical Derivatization Peptide Functionalization Ketone Chemistry

Orthogonal Protection Strategy: Fmoc vs. Boc in Solid-Phase Peptide Synthesis Compatibility

The Fmoc protecting group in (9H-fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate is cleaved under mild basic conditions (typically 20% piperidine in DMF), which is orthogonal to acid-labile protecting groups (e.g., Boc, tert-butyl esters) and resin linkers used in Fmoc-SPPS [1]. In contrast, the Boc-protected analog, tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4), requires acidic conditions (e.g., TFA) for deprotection, which is incompatible with acid-sensitive functionalities and restricts its use in orthogonal protection schemes . While direct comparative deprotection kinetics for these specific compounds are not reported, the Fmoc strategy is the standard for modern automated SPPS due to milder conditions and reduced side reactions [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Computed Physicochemical Properties: Lipophilicity (XLogP3) and Hydrogen Bonding Capacity Relative to Smaller Ring Analogs

Computed physicochemical properties for (9H-fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate reveal an XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 46.6 Ų [1]. These values differ from those of smaller Fmoc-protected ketone heterocycles, such as Fmoc-azetidine-3-one (4-membered ring), which typically exhibits lower lipophilicity and a different TPSA due to the smaller ring size and altered electronic distribution [2]. While direct comparative data for Fmoc-azetidine-3-one are not consolidated in a single source, the 7-membered azepane ring of the target compound provides a higher carbon count and greater conformational flexibility, which translates to increased lipophilicity and potentially enhanced membrane permeability in peptidomimetic contexts .

Physicochemical Properties Lipophilicity Drug-likeness

High-Value Application Scenarios for (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate in Peptide and Small-Molecule Synthesis


Conformationally Constrained Peptidomimetic Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This compound is ideally suited for the Fmoc-SPPS-based construction of peptidomimetics that require a seven-membered azepane ring to mimic β-turn or γ-turn conformations. The Fmoc group enables seamless integration into standard automated SPPS workflows, with deprotection achieved under mild basic conditions (20% piperidine/DMF) that are compatible with a wide range of side-chain protecting groups and resin linkers [1]. The 4-oxo functionality provides a ketone handle for post-synthetic modifications, such as reductive amination or oxime ligation, to introduce additional diversity or bioconjugation moieties [2].

Synthesis of Azepane-Containing Kinase Inhibitors and Protein-Protein Interaction Modulators

Azepane scaffolds have been employed in the development of small-molecule inhibitors targeting protein-protein interactions, such as the menin-MLL interaction implicated in certain leukemias [3]. (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate serves as a key intermediate for constructing azepane-based cores that can be further elaborated into bioactive molecules. The ketone group allows for the introduction of diverse substituents, enabling structure-activity relationship (SAR) studies around the azepane ring [2].

PROTAC Linker and Degrader Molecule Synthesis

Azepane derivatives are emerging as semi-flexible linkers in Proteolysis Targeting Chimeras (PROTACs) due to their ability to span the distance between target protein and E3 ligase binding moieties while maintaining favorable physicochemical properties . The Fmoc-protected 4-oxoazepane building block can be incorporated into PROTAC constructs, and the ketone functionality offers a site for further derivatization or conjugation. The computed lipophilicity (XLogP3 = 3.1) and TPSA (46.6 Ų) are within ranges considered favorable for oral bioavailability, making it a promising scaffold for orally bioavailable PROTACs [4].

Construction of Cyclic Peptide Libraries for Drug Discovery

The 4-oxoazepane ring introduces a non-proteinogenic conformational constraint that is valuable for generating cyclic peptide libraries with enhanced metabolic stability and target binding affinity . The Fmoc protection allows for on-resin cyclization strategies, and the ketone can be exploited for chemoselective ligation reactions to form macrocyclic structures. Procurement of this building block is essential for medicinal chemistry groups focused on cyclic peptide drug discovery, as generic Fmoc-amines cannot replicate the unique ring size and ketone functionality required for these designs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.